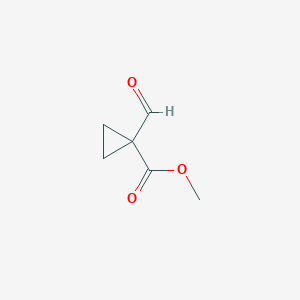
Methyl 1-formylcyclopropane-1-carboxylate
Cat. No. B1424178
Key on ui cas rn:
88157-41-9
M. Wt: 128.13 g/mol
InChI Key: RMPZPDNSMGBBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08288548B2
Procedure details


Methyl 1-(hydroxymethyl)cyclopropanecarboxylate (16.0 g, 123.07 mmol) is dissolved in dichloromethane (320 mL) and the mixture is cooled to −5° C. Trichloroisocyanuric acid (29.1 g, 125.5 mmol) is added portionwise followed by the addition of TEMPO (1.9 g, 12.3 mmol). The reaction mixture is stirred at −5° C. for 20 min, allowed to warm to RT, and stirred for 20 min. The mixture is filtered through a pad of CELITE® and diluted with dichloromethane (500 mL). The solution is washed with saturated Na2CO3 (300 mL), 1 N HCl (300 mL), brine (300 mL), and saturated ammonium chloride (3×200 mL). The organic portion is dried over MgSO4, filtered, and concentrated under reduced pressure to obtain 19 g of the title compound, still containing dichloromethane (theoretical 15.75 g). The material is used as is in the next reaction. 1H NMR (400 MHz, CDCl3); δ 1.7-1.6 (m, 4H), 3.81 (s, 3H), 10.38 (s, 1H).



Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1([C:6]([O:8][CH3:9])=[O:7])[CH2:5][CH2:4]1.ClN1C(=O)N(Cl)C(=O)N(Cl)C1=O>ClCCl.CC1(C)N([O])C(C)(C)CCC1>[CH:2]([C:3]1([C:6]([O:8][CH3:9])=[O:7])[CH2:5][CH2:4]1)=[O:1] |^1:28|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC1(CC1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
320 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
29.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
|
Step Three
|
Name
|
|
|
Quantity
|
1.9 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at −5° C. for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to RT
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 20 min
|
|
Duration
|
20 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered through a pad of CELITE®
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with dichloromethane (500 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The solution is washed with saturated Na2CO3 (300 mL), 1 N HCl (300 mL), brine (300 mL), and saturated ammonium chloride (3×200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic portion is dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C1(CC1)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19 g | |
| YIELD: CALCULATEDPERCENTYIELD | 120.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

